![molecular formula C19H17N5O B2727421 6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685109-46-0](/img/structure/B2727421.png)
6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
The compound “6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals . One isomer of pyrazolopyrimidines, known as pyrazolo [1,5- a ]pyrimidine, is the basis for a class of sedative and anxiolytic drugs .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Physical And Chemical Properties Analysis
Pyrazolopyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The quantum yield of these compounds can reach approximately 60–85% .Scientific Research Applications
- This compound induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced the expression of proliferating cell nuclear antigen (PCNA). Its multifaceted action combines antiproliferative effects with cell death induction .
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine stands out as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing. Researchers have explored its fluorescence properties, making it a valuable tool for pH-sensitive applications .
- A family of pyrazolo[1,5-a]pyrimidines (PPs), including this compound, has been identified for optical applications. PPs offer several advantages, such as simpler and greener synthetic methodologies compared to other fluorophores (e.g., BODIPYs). Additionally, their photophysical properties are tunable, making them promising candidates for various optical sensing and imaging applications .
Antiproliferative Activity in Cancer Cells
Fluorescent pH Indicator
Optical Applications
Mechanism of Action
Pyrimidine derivatives have been found to have anticancer activity . They are part of an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-17(13-6-8-14(25-2)9-7-13)18(20)24-19(23-12)15(11-22-24)16-5-3-4-10-21-16/h3-11H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUMSBUJWZLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
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